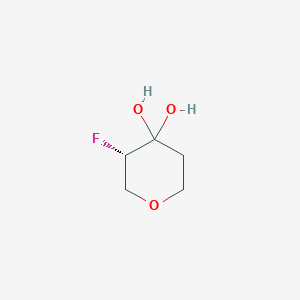

(3S)-3-fluorooxane-4,4-diol

Description

(3S)-3-Fluorooxane-4,4-diol is a fluorinated oxane derivative characterized by a tetrahydropyran ring substituted with a fluorine atom at the C3 position (S-configuration) and two hydroxyl groups at the C4 positions. The compound’s stereochemistry and functional groups confer unique physicochemical properties, including enhanced polarity due to the diol moiety and electronic effects from the fluorine atom. These features make it a candidate for applications in pharmaceuticals (e.g., as a metabolic stabilizer or hydrogen-bonding motif) and material science (e.g., hydrophilic polymer precursors) .

Properties

IUPAC Name |

(3S)-3-fluorooxane-4,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO3/c6-4-3-9-2-1-5(4,7)8/h4,7-8H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQIVNQXMOFOJZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](C1(O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key distinctions between (3S)-3-fluorooxane-4,4-diol and structurally related fluorinated oxanes:

Key Findings:

Polarity and Solubility: The diol groups in this compound increase its hydrophilicity compared to [(3R,4S)-3-Fluorooxan-4-yl]methanol, which has a lipophilic methanol group. This makes the diol derivative more suitable for aqueous formulations in pharmaceuticals . In contrast, the non-fluorinated 4,4-dihydroxyoxane lacks the electron-withdrawing fluorine, reducing its oxidative stability but improving solubility in polar solvents.

Stereochemical Impact: The 3S configuration in this compound may influence its binding affinity in chiral environments (e.g., enzyme active sites), whereas the 3R,4S configuration in the methanol derivative could favor interactions with hydrophobic pockets in agrochemical targets .

Functional Versatility: The diol’s dual hydroxyl groups enable participation in cross-linking reactions, making it valuable for synthesizing hydrogels or dendrimers. The methanol derivative, however, is more often utilized as a terminal modifier in surfactants or polymer chains .

Metabolic Stability: Fluorination at C3 in both compounds enhances resistance to enzymatic degradation compared to non-fluorinated analogs. However, the diol’s polarity may reduce cell membrane permeability, limiting its use in systemic drugs unless prodrug strategies are employed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.